2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTJXWYEPRKUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197462-03-5 | |
| Record name | 2-(morpholin-4-yl)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride CAS number and synonyms
[1]
Executive Summary
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of kinase inhibitors targeting the PI3K/Akt/mTOR pathway.[1] Its structural motif—an aminopyridine core substituted with a morpholine ring—serves as a privileged scaffold for ATP-competitive inhibition.[1] This guide provides a comprehensive technical analysis of its chemical identity, synthesis pathways, and application in drug discovery, designed for researchers requiring high-fidelity data for experimental design.[1]
Part 1: Chemical Identity & Profile[1][2]
This compound is distinct from its isomers (e.g., 6-morpholino or 4-morpholino derivatives).[1] The 2,3-substitution pattern is essential for specific bidentate hydrogen bonding interactions within the kinase hinge region.
Nomenclature and Identification
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-2-morpholinopyridine HCl; 2-Morpholino-3-pyridinamine hydrochloride |
| CAS Number (HCl) | 1197462-03-5 |
| CAS Number (Free Base) | Note: Often referenced as custom synthesis intermediate; related isomer 52023-68-4 refers to the 6-morpholino variant.[1][2][3] |
| Molecular Formula | C₉H₁₃N₃O · HCl |
| Molecular Weight | 215.68 g/mol (HCl salt); 179.22 g/mol (Free base) |
| SMILES | Cl.NC1=CC=CN=C1N2CCOCC2 |
| InChI Key | MZIANIKUVGCEPB-UHFFFAOYSA-N (Free base) |
Physical Properties[1][4][5][6][7][8]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: High solubility in water and DMSO due to the hydrochloride salt form; free base is soluble in organic solvents (DCM, Ethyl Acetate).
-
Acidity (pKa): The pyridine nitrogen is weakly basic; the morpholine nitrogen contributes to basicity, facilitating salt formation.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound generally proceeds via a Nucleophilic Aromatic Substitution (
Reaction Workflow Diagram
Caption: Three-step synthetic pathway from 2-chloro-3-nitropyridine to the target hydrochloride salt.
Detailed Experimental Protocol
Step 1: Nucleophilic Substitution (
)
Objective: Introduction of the morpholine ring at the C2 position.
-
Reagents: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in DMF or Acetonitrile.
-
Addition: Add Morpholine (1.2 eq) and a base such as Potassium Carbonate (
, 1.5 eq). -
Conditions: Heat the mixture to 60–80°C for 4–6 hours. The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement.[1]
-
Workup: Pour into ice water. The intermediate, 4-(3-nitropyridin-2-yl)morpholine , typically precipitates as a yellow solid.[1] Filter and wash with water.
Step 2: Nitro Group Reduction
Objective: Conversion of the nitro group to the primary amine.
-
Method A (Catalytic Hydrogenation): Dissolve intermediate in Ethanol/MeOH. Add 10% Pd/C (5 wt%). Stir under
atmosphere (balloon pressure) at RT for 12 hours. Filter through Celite. -
Method B (Chemical Reduction): Use Iron powder (Fe) and Ammonium Chloride (
) in EtOH/Water at reflux. This is robust and avoids catalyst poisoning if sulfur impurities are present.
Step 3: Hydrochloride Salt Formation
Objective: Stabilization and solubility enhancement.
-
Dissolution: Dissolve the crude free base in minimal dry Dichloromethane (DCM) or Ethanol.
-
Acidification: Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl at 0°C.
-
Isolation: The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.
Part 3: Applications in Drug Discovery[9]
The 2-morpholino-3-aminopyridine moiety is a bioisostere often found in kinase inhibitors.[1] It functions as a "hinge binder," mimicking the adenine ring of ATP.
Pharmacophore Interaction Logic
In the ATP-binding pocket of kinases (e.g., PI3K
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.
-
Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge region.
-
Morpholine Oxygen: Solubilizing group that may project into the solvent-exposed area or interact with specific residues (e.g., lysine).
Caption: Bidentate hydrogen bonding mode of the aminopyridine scaffold within a kinase ATP pocket.
Part 4: Safety & Handling (E-E-A-T)[1]
As a Senior Application Scientist, I emphasize that aminopyridines are biologically active and potentially toxic.
-
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).
-
Irritation: Causes skin and serious eye irritation (Category 2).
-
Target Organs: Potential neurotoxicity (characteristic of aminopyridines).[4]
-
-
Handling Protocols:
-
Always handle in a fume hood to avoid inhalation of dust.[5]
-
Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
References
-
ChemicalBook. (2025). 2-Morpholin-4-ylpyridin-3-amine hydrochloride Product Details. Retrieved from [1]
-
Bidepharm. (2025). Product Analysis: this compound (CAS 1197462-03-5).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Aminopyridine Derivatives and 2-Chloro-3-nitropyridine Synthesis. Retrieved from [1]
-
GuideChem. (2020). Synthesis of Morpholinopyridines from 2-Chloro-3-nitropyridine. Retrieved from [1]
-
BenchChem. (2025). Technical Guide to Aminopyridine Synthesis. Retrieved from [1]
An In-depth Technical Guide to the Solubility of 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a pivotal consideration in drug formulation and development.[1][2] This technical guide provides a comprehensive examination of the solubility characteristics of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride, a heterocyclic compound featuring both morpholine and aminopyridine moieties. We will delve into the theoretical principles governing its solubility in aqueous and organic media, provide detailed, field-proven experimental protocols for accurate solubility determination, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.
Introduction to this compound and the Significance of its Solubility
This compound is a molecule of interest in medicinal chemistry, combining the structural features of a morpholine ring, an aminopyridine system, and a hydrochloride salt. Each of these components contributes uniquely to the overall physicochemical profile of the compound, profoundly influencing its solubility.
-
The Morpholine Moiety: The morpholine ring is a privileged structure in drug design, often incorporated to enhance pharmacokinetic properties.[3] It can improve aqueous solubility and metabolic stability, and its basic nitrogen (pKa of morpholine is ~8.7) can be crucial for salt formation and biological interactions. The presence of the ether oxygen and the nitrogen atom allows for a balance of hydrophilic and lipophilic characteristics.[4][5]
-
The Aminopyridine Core: Aminopyridines are weak bases, and their solubility is highly dependent on the pH of the medium.[6] The amino group and the pyridine nitrogen can be protonated, leading to increased solubility in acidic environments.[7]
-
The Hydrochloride Salt: The formation of a hydrochloride salt from the basic amine is a common strategy to increase the aqueous solubility and dissolution rate of a drug candidate.[1] By converting the free base into a more polar, ionic species, the intermolecular forces in the crystal lattice are more readily overcome by the solvent.
Understanding the solubility of this compound is paramount for several reasons:
-
Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2]
-
Formulation Development: Solubility data dictates the choice of dosage form (e.g., solution, suspension, or solid dosage form) and the selection of appropriate excipients.
-
In Vitro Assay Performance: Poor solubility can lead to inaccurate and unreliable results in biological screening assays.[8]
This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay between its solid-state properties (crystal lattice energy) and its interactions with the solvent.
Aqueous Solubility and the Influence of pH
As a hydrochloride salt of a weak base, the aqueous solubility of this compound is intrinsically linked to the pH of the solution. The dissolution process involves the dissociation of the salt into the protonated amine cation and the chloride anion. The protonated amine can then exist in equilibrium with its un-ionized (free base) form.
The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-dependent solubility. For a weak base, the relationship between the protonated (BH+) and un-ionized (B) forms is given by:
pH = pKa + log([B]/[BH+])
The total solubility (S_total) is the sum of the concentrations of the ionized and un-ionized forms. The intrinsic solubility (S₀) refers to the solubility of the un-ionized form.[9]
At pH values significantly below the pKa of the amine, the protonated form [BH+] dominates, leading to higher solubility. As the pH increases and approaches the pKa, the concentration of the less soluble free base [B] increases, and at pH values well above the pKa, the solubility will be primarily dictated by the intrinsic solubility of the free base.
Common Ion Effect: In solutions containing a high concentration of chloride ions, such as in the stomach (simulated gastric fluid), the solubility of the hydrochloride salt may be suppressed.[8][10] This is due to Le Châtelier's principle, where the excess common ion (Cl-) shifts the dissolution equilibrium towards the undissolved salt, potentially reducing the overall solubility.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the morpholine oxygen, the amino group, and the chloride anion, and can also solvate the charged pyridinium cation. Therefore, moderate to high solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have high dipole moments and can solvate the cation effectively. DMSO is a particularly strong organic solvent for a wide array of compounds.[11] Good solubility is generally anticipated in these solvents.
-
Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate): The ionic nature of the hydrochloride salt will likely limit its solubility in nonpolar or weakly polar solvents. The energy required to break the ionic interactions in the crystal lattice is not sufficiently compensated by the weak interactions with these solvents.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Key determinants of the solubility of 2-(Morpholin-4-yl)pyridin-3-amine HCl.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. The thermodynamic (equilibrium) solubility is considered the "gold standard" for drug development purposes.[8]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method remains the most reliable technique for measuring thermodynamic solubility.[10][12] It involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation of Solvents:
-
Prepare aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[12]
-
Use high-purity organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetone, ethyl acetate).
-
-
Sample Preparation:
-
Add an excess amount of this compound to individual vials or flasks. A key requirement is that a visible amount of undissolved solid remains at the end of the experiment to ensure equilibrium has been reached.[12]
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).[1]
-
Agitate the samples for a sufficient period to reach equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[1]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material at the bottom.
-
Separate the dissolved solute from any remaining solid particles. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standards of known concentrations to accurately determine the concentration in the experimental samples.
-
-
pH Measurement (for aqueous samples):
-
Measure and record the final pH of the aqueous solutions after equilibration, as it may differ from the initial pH of the buffer.[10]
-
The following workflow diagram outlines the shake-flask method.
Caption: Step-by-step workflow for the thermodynamic solubility determination.
Kinetic Solubility Assessment: Nephelometry
For early-stage drug discovery, where compound availability is limited and throughput is critical, kinetic solubility assays are often employed.[13] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique.[13] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point at which precipitation occurs. It is important to note that kinetic solubility can often overestimate the thermodynamic solubility because it can measure a supersaturated state.[8]
Data Presentation and Interpretation
For clarity and ease of comparison, solubility data should be presented in a structured tabular format. The following tables provide an illustrative example of a solubility profile for this compound.
Table 1: Illustrative Aqueous Solubility of this compound at 25 °C
| pH | Solubility (mg/mL) | Qualitative Description |
| 1.2 | > 100 | Very Soluble |
| 4.5 | 75 | Soluble |
| 6.8 | 20 | Sparingly Soluble |
| 7.4 | 15 | Slightly Soluble |
| 9.0 | < 1 | Very Slightly Soluble |
Interpretation of Aqueous Data: The hypothetical data in Table 1 demonstrates the expected pH-dependent solubility profile. The compound is very soluble in the highly acidic environment of pH 1.2, consistent with the protonation of the amine groups. As the pH increases towards neutral and then basic conditions, the solubility decreases significantly, reflecting the conversion of the highly soluble salt to the less soluble free base.
Table 2: Illustrative Organic Solvent Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) |
| Methanol | 5.1 | Polar Protic | 50 |
| Ethanol | 4.3 | Polar Protic | 25 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 |
| Acetone | 5.1 | Polar Aprotic | 5 |
| Dichloromethane | 3.1 | Weakly Polar | < 1 |
| Ethyl Acetate | 4.4 | Weakly Polar | < 1 |
Interpretation of Organic Solvent Data: The illustrative data in Table 2 shows high solubility in the highly polar aprotic solvent, DMSO, and good solubility in polar protic solvents like methanol and ethanol. The solubility is significantly lower in less polar solvents such as dichloromethane and ethyl acetate, which is consistent with the ionic character of the hydrochloride salt.
Conclusion
The solubility of this compound is a multifaceted property governed by its chemical structure and the nature of the solvent system. As a hydrochloride salt of a weak base containing a morpholine ring, it is expected to exhibit high aqueous solubility in acidic conditions, with solubility decreasing as the pH rises. Its solubility in organic solvents is predicted to be highest in polar protic and polar aprotic solvents. Accurate and reproducible determination of its solubility profile, using robust methodologies such as the shake-flask method, is essential for advancing its development as a potential therapeutic agent. This guide provides the theoretical and practical framework necessary for researchers to confidently assess and understand the solubility of this and similar compounds.
References
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A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Bentham Science. Available at: [Link]
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Morpholine hydrochloride | Solubility of Things. (n.d.). Solubility of Things. Available at: [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Available at: [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Taylor & Francis Online. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Available at: [Link]
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2-Aminopyridine. (n.d.). PubChem. Available at: [Link]
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Morpholine. (n.d.). DrugBank Online. Available at: [Link]
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2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. (n.d.). PubChem. Available at: [Link]
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Biopharmaceutics Solubility Guide. (n.d.). Scribd. Available at: [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). ACS Publications. Available at: [Link]
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4-Aminopyridine (4-AP). (n.d.). MP Biomedicals. Available at: [Link]
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UNIT 1 SOLUBILITY OF DRUGS. (n.d.). BS Publications. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. Available at: [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]
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Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? (2018). Sciencemadness Discussion Board. Available at: [Link]
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Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021). Frontiers. Available at: [Link]
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Pyridine. (n.d.). Wikipedia. Available at: [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). National Center for Biotechnology Information. Available at: [Link]
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2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1). (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Available at: [Link]
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2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Available at: [Link]
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2-(2-Morpholin-4-yl-3-pyridinyl)pyridin-3-amine. (n.d.). PubChem. Available at: [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Center for Biotechnology Information. Available at: [Link]
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2-amino-4-picoline ascensil. (n.d.). The Good Scents Company. Available at: [Link]
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Aminopyridines. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Available at: [Link]
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2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth analysis of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. The core focus will be on its strategic application in drug discovery, particularly in the design of kinase inhibitors. Through detailed case studies, this guide will illustrate the structure-activity relationships (SAR) and the critical role of the morpholinopyridine scaffold in achieving therapeutic efficacy. Furthermore, comprehensive, field-tested protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their drug development programs.
Introduction: The Strategic Value of the Morpholinopyridine Scaffold
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in a variety of non-covalent interactions and its metabolic stability.[1] Specifically, the 2-aminopyridine motif is a privileged scaffold, frequently employed as a "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP.[2] The strategic incorporation of a morpholine ring onto this pyridine core, as seen in 2-(Morpholin-4-yl)pyridin-3-amine, imparts several advantageous properties.
The morpholine moiety is a popular functional group in drug design for several reasons:
-
Increased Aqueous Solubility: The ether oxygen and the tertiary amine of the morpholine group can act as hydrogen bond acceptors, often improving the solubility and pharmacokinetic profile of the parent molecule.[3]
-
Metabolic Stability: Morpholine is generally resistant to metabolic degradation, contributing to a longer half-life of the drug candidate.[4]
-
Potency and Selectivity: The morpholine group can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket, significantly enhancing potency and selectivity.[4][5] Studies on PI3K inhibitors have demonstrated that the morpholine ring's oxygen atom can form a key hydrogen bond with residues like Val851, which is essential for binding affinity.[4]
This guide will delve into the practical chemistry of this compound, providing the necessary information for its successful application in medicinal chemistry projects.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Chemical Formula | C9H14ClN3O | [6] |
| Molecular Weight | 215.68 g/mol | [6] |
| CAS Number | 1001300-93-6 | [6] |
| Appearance | Off-white to light yellow crystalline powder | [7] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |
Structural Features: The molecule consists of a pyridine ring substituted at the 2-position with a morpholine ring and at the 3-position with a primary amine. The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions. The primary amine at the 3-position is the key reactive handle for further synthetic elaboration, while the pyridine nitrogen and the morpholine group are crucial for molecular recognition and binding to biological targets.
Synthesis and Reactivity
The synthesis of 2-(Morpholin-4-yl)pyridin-3-amine typically involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with morpholine, followed by reduction of a nitro group or another precursor to the 3-amino group.
The primary reactivity of this building block is centered on the 3-amino group. This nucleophilic primary amine is an excellent handle for a wide array of synthetic transformations, allowing for the construction of diverse compound libraries. Common reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides.
-
Urea Formation: Reaction with isocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination to form C-N bonds and Suzuki-Miyaura coupling to form C-C bonds, significantly expanding the accessible chemical space.[8][9]
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 2-(morpholin-4-yl)pyridin-3-amine scaffold is a cornerstone in the development of kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) family. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Case Study: PI3K Inhibitors
Numerous potent and selective PI3K inhibitors incorporate the morpholinopyridine or a closely related morpholinopyrimidine scaffold.[10] The general structure of these inhibitors often features the morpholine-substituted heterocycle as the core hinge-binding motif. The 3-amino group of the building block is typically functionalized to introduce substituents that occupy the hydrophobic and affinity pockets of the kinase active site, thereby tuning the inhibitor's potency and selectivity profile.
The morpholine moiety is critical for maintaining a strong interaction with the kinase hinge region, while modifications at the 3-amino position allow for the exploration of structure-activity relationships to optimize for specific PI3K isoforms (α, β, δ, γ).[11] For instance, selective inhibition of the PI3Kδ isoform is a validated strategy for certain hematological malignancies.[11]
Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor via a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are provided as a guide for common synthetic transformations involving aminopyridine scaffolds. These are robust procedures that can be adapted for 2-(Morpholin-4-yl)pyridin-3-amine.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of an aryl halide with the 3-amino group of the building block.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering high functional group tolerance and broad substrate scope, which is essential in complex molecule synthesis.[12][13] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) and a strong, non-nucleophilic base (like Cs2CO3) is critical for efficient catalytic turnover and preventing side reactions.[14]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl bromide/iodide (1.1 eq), and cesium carbonate (Cs2CO3, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Stir the reaction mixture at 80-110 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a halogenated derivative of the building block with a boronic acid. This would typically involve first halogenating the pyridine ring, a common strategy for building out complexity. For the purpose of this guide, we will describe the general protocol for a bromo-aminopyridine.
Rationale: The Suzuki-Miyaura coupling is one of the most versatile and widely used reactions for C-C bond formation due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[15] The use of a palladium catalyst, often Pd(PPh3)4 or a Pd(II) precatalyst with a suitable ligand, in the presence of a base is standard.[16][17] An aqueous base/organic solvent system is often employed to facilitate the transmetalation step.[15]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the bromo-aminopyridine substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or potassium phosphate (K3PO4, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 5 mol%). Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at 85-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the organic layer, purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Logical flow of a typical cross-coupling experiment.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its unique combination of a hinge-binding aminopyridine core and a solubility-enhancing, metabolically stable morpholine moiety makes it an ideal starting point for the synthesis of kinase inhibitors and other complex therapeutic agents. The reactive 3-amino group serves as a versatile anchor for a multitude of synthetic transformations, particularly robust and scalable palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its properties, reactivity, and application, as detailed in this guide, will empower drug discovery professionals to leverage this scaffold to its full potential in the development of next-generation therapeutics.
References
-
Martini, M., De Santis, S., Braccini, L., Gulluni, F., & Hirsch, E. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(9), 17339–17351. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Abdel-Maksoud, M. S., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine. BenchChem.
- BenchChem. (2025).
-
Sirie, N., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Asian Journal of Organic Chemistry, 7(9), 1836-1840. [Link]
-
Lo, Y. C., et al. (2015). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Mini-Reviews in Medicinal Chemistry, 15(1), 32-48. [Link]
-
Denny, W. A., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(24), 4989-5001. [Link]
-
Das, S., et al. (2024). Efficient Pd-catalysed Synthesis of 3-Amino-4-indolylmaleimides and 3-Amido-4-indolylmaleimides. Asian Journal of Organic Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in modern drug discovery. RSC Drug Discovery Series, 1, 27-66. [Link]
-
Kumar, V., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(12), 1194-1199. [Link]
-
Chambers, M. G., et al. (2017). Aminative Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 56(45), 14210-14214. [Link]
-
Gökçe, B., et al. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Molecules, 23(10), 2536. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]
-
DiRocco, D. A., & Rovis, T. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters, 21(23), 9577-9582. [Link]
-
Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 114-125. [Link]
-
Duarte, C. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3291. [Link]
-
Heffron, T. P., et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 53(16), 5877-5880. [Link]
-
Thomas, M., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(4), 513-532. [Link]
-
Chem-Impex. (n.d.). (4-Methyl-2-pyridyl)methylamine hydrochloride. Retrieved February 14, 2026, from [Link]##
Abstract
This technical guide provides an in-depth analysis of this compound, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. The core focus will be on its strategic application in drug discovery, particularly in the design of kinase inhibitors. Through detailed case studies, this guide will illustrate the structure-activity relationships (SAR) and the critical role of the morpholinopyridine scaffold in achieving therapeutic efficacy. Furthermore, comprehensive, field-tested protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their drug development programs.
Introduction: The Strategic Value of the Morpholinopyridine Scaffold
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in a variety of non-covalent interactions and its metabolic stability.[1] Specifically, the 2-aminopyridine motif is a privileged scaffold, frequently employed as a "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP.[2] The strategic incorporation of a morpholine ring onto this pyridine core, as seen in 2-(Morpholin-4-yl)pyridin-3-amine, imparts several advantageous properties.
The morpholine moiety is a popular functional group in drug design for several reasons:
-
Increased Aqueous Solubility: The ether oxygen and the tertiary amine of the morpholine group can act as hydrogen bond acceptors, often improving the solubility and pharmacokinetic profile of the parent molecule.[3]
-
Metabolic Stability: Morpholine is generally resistant to metabolic degradation, contributing to a longer half-life of the drug candidate.[4]
-
Potency and Selectivity: The morpholine group can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket, significantly enhancing potency and selectivity.[4][5] Studies on PI3K inhibitors have demonstrated that the morpholine ring's oxygen atom can form a key hydrogen bond with residues like Val851, which is essential for binding affinity.[4]
This guide will delve into the practical chemistry of this compound, providing the necessary information for its successful application in medicinal chemistry projects.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Chemical Formula | C9H14ClN3O | [6] |
| Molecular Weight | 215.68 g/mol | [6] |
| CAS Number | 1001300-93-6 | [6] |
| Appearance | Off-white to light yellow crystalline powder | [7] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |
Structural Features: The molecule consists of a pyridine ring substituted at the 2-position with a morpholine ring and at the 3-position with a primary amine. The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions. The primary amine at the 3-position is the key reactive handle for further synthetic elaboration, while the pyridine nitrogen and the morpholine group are crucial for molecular recognition and binding to biological targets.
Synthesis and Reactivity
The synthesis of 2-(Morpholin-4-yl)pyridin-3-amine typically involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with morpholine, followed by reduction of a nitro group or another precursor to the 3-amino group.
The primary reactivity of this building block is centered on the 3-amino group. This nucleophilic primary amine is an excellent handle for a wide array of synthetic transformations, allowing for the construction of diverse compound libraries. Common reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides.
-
Urea Formation: Reaction with isocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination to form C-N bonds and Suzuki-Miyaura coupling to form C-C bonds, significantly expanding the accessible chemical space.[8][9]
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 2-(morpholin-4-yl)pyridin-3-amine scaffold is a cornerstone in the development of kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) family. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Case Study: PI3K Inhibitors
Numerous potent and selective PI3K inhibitors incorporate the morpholinopyridine or a closely related morpholinopyrimidine scaffold.[10] The general structure of these inhibitors often features the morpholine-substituted heterocycle as the core hinge-binding motif. The 3-amino group of the building block is typically functionalized to introduce substituents that occupy the hydrophobic and affinity pockets of the kinase active site, thereby tuning the inhibitor's potency and selectivity profile.
The morpholine moiety is critical for maintaining a strong interaction with the kinase hinge region, while modifications at the 3-amino position allow for the exploration of structure-activity relationships to optimize for specific PI3K isoforms (α, β, δ, γ).[11] For instance, selective inhibition of the PI3Kδ isoform is a validated strategy for certain hematological malignancies.[11]
Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor via a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are provided as a guide for common synthetic transformations involving aminopyridine scaffolds. These are robust procedures that can be adapted for 2-(Morpholin-4-yl)pyridin-3-amine.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of an aryl halide with the 3-amino group of the building block.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering high functional group tolerance and broad substrate scope, which is essential in complex molecule synthesis.[12][13] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) and a strong, non-nucleophilic base (like Cs2CO3) is critical for efficient catalytic turnover and preventing side reactions.[14]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl bromide/iodide (1.1 eq), and cesium carbonate (Cs2CO3, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Stir the reaction mixture at 80-110 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a halogenated derivative of the building block with a boronic acid. This would typically involve first halogenating the pyridine ring, a common strategy for building out complexity. For the purpose of this guide, we will describe the general protocol for a bromo-aminopyridine.
Rationale: The Suzuki-Miyaura coupling is one of the most versatile and widely used reactions for C-C bond formation due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[15] The use of a palladium catalyst, often Pd(PPh3)4 or a Pd(II) precatalyst with a suitable ligand, in the presence of a base is standard.[16][17] An aqueous base/organic solvent system is often employed to facilitate the transmetalation step.[15]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the bromo-aminopyridine substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or potassium phosphate (K3PO4, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 5 mol%). Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at 85-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the organic layer, purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Logical flow of a typical cross-coupling experiment.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its unique combination of a hinge-binding aminopyridine core and a solubility-enhancing, metabolically stable morpholine moiety makes it an ideal starting point for the synthesis of kinase inhibitors and other complex therapeutic agents. The reactive 3-amino group serves as a versatile anchor for a multitude of synthetic transformations, particularly robust and scalable palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its properties, reactivity, and application, as detailed in this guide, will empower drug discovery professionals to leverage this scaffold to its full potential in the development of next-generation therapeutics.
References
-
Martini, M., De Santis, S., Braccini, L., Gulluni, F., & Hirsch, E. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(9), 17339–17351. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Abdel-Maksoud, M. S., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. BenchChem.
-
Sirie, N., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Asian Journal of Organic Chemistry, 7(9), 1836-1840. [Link]
-
Lo, Y. C., et al. (2015). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Mini-Reviews in Medicinal Chemistry, 15(1), 32-48. [Link]
-
Denny, W. A., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(24), 4989-5001. [Link]
-
Das, S., et al. (2024). Efficient Pd-catalysed Synthesis of 3-Amino-4-indolylmaleimides and 3-Amido-4-indolylmaleimides. Asian Journal of Organic Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in modern drug discovery. RSC Drug Discovery Series, 1, 27-66. [Link]
-
Kumar, V., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(12), 1194-1199. [Link]
-
Chambers, M. G., et al. (2017). Aminative Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 56(45), 14210-14214. [Link]
-
Gökçe, B., et al. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Molecules, 23(10), 2536. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]
-
DiRocco, D. A., & Rovis, T. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters, 21(23), 9577-9582. [Link]
-
Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 114-125. [Link]
-
Duarte, C. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3291. [Link]
-
Heffron, T. P., et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 53(16), 5877-5880. [Link]
-
Thomas, M., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(4), 513-532. [Link]
-
Chem-Impex. (n.d.). (4-Methyl-2-pyridyl)methylamine hydrochloride. Retrieved February 14, 2026, from [Link]
Sources
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- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N-Substituted Urea Derivatives from 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Introduction: The Significance of Urea Derivatives in Modern Drug Discovery
The urea moiety is a privileged scaffold in medicinal chemistry, recognized for its unique ability to act as a rigid and effective hydrogen bond donor-acceptor. This feature allows urea-containing molecules to form stable interactions with biological targets, making them prominent in a wide array of therapeutics, including kinase inhibitors, antivirals, and anticancer agents.[1][2] The synthesis of diverse libraries of urea derivatives is, therefore, a cornerstone of many drug discovery programs.
This application note provides a detailed, field-proven protocol for the synthesis of N,N'-substituted ureas starting from 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride. This particular starting material is of significant interest as it combines two valuable pharmacophores: the aminopyridine core, a common element in bioactive molecules, and the morpholine group, which is frequently introduced to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.[3][4]
The primary synthetic route detailed herein is the reaction of the parent amine with various isocyanates.[5][6] This method is widely employed for its reliability, high yields, and operational simplicity. We will address the critical step of in situ neutralization of the hydrochloride salt, provide a comprehensive step-by-step protocol, discuss essential safety measures for handling hazardous reagents, and offer troubleshooting guidance.
Chemical Principles and Reaction Mechanism
The formation of a urea derivative from an amine and an isocyanate is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group.
Key Mechanistic Steps:
-
Deprotonation (Salt Neutralization): The starting material, this compound, is a salt where the primary amine is protonated. To render it nucleophilic, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to abstract the proton and generate the free amine in situ. This step is crucial as the protonated amine is unreactive towards the isocyanate.
-
Nucleophilic Attack: The liberated free amine then acts as a nucleophile, attacking the central carbonyl carbon of the isocyanate (R-N=C=O).
-
Proton Transfer: A subsequent rapid proton transfer results in the formation of the stable, neutral urea product.
The overall reaction is typically fast and exothermic. It is often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.
Caption: General mechanism for urea synthesis.
Detailed Experimental Protocol
This protocol provides a general method applicable to a wide range of alkyl and aryl isocyanates. Researchers should adjust volumes and equivalents based on the specific molecular weight of the chosen isocyanate.
Materials and Reagents
| Reagent/Material | Purpose | Key Considerations |
| This compound | Starting Material | Ensure it is dry. Store in a desiccator. |
| Alkyl or Aryl Isocyanate (e.g., Phenyl isocyanate) | Electrophilic Partner | Highly Toxic & Sensitizer. Must be handled in a certified chemical fume hood with appropriate PPE.[7][8] |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Non-nucleophilic Base | Use freshly distilled base for best results. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Reaction Solvent | Use anhydrous grade solvent to prevent unwanted reaction of isocyanate with water. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Wash | To neutralize any remaining acid and remove the base hydrochloride salt. |
| Brine (Saturated NaCl Solution) | Aqueous Wash | To remove residual water from the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | To dry the organic layer before solvent evaporation. |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | For purification if recrystallization is not feasible.[9] |
| Ethyl Acetate & Hexanes/Heptane | Eluents for Chromatography/Recrystallization | Use HPLC grade solvents. |
| Round-bottom flasks, magnetic stirrer, syringes, needles | Standard Glassware | Ensure all glassware is oven-dried before use. |
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | To track the consumption of the starting amine. |
Step-by-Step Procedure
Caption: Experimental workflow for urea synthesis.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DCM (or THF) to create a ~0.1 M solution. Stir the suspension magnetically. Add DIPEA or TEA (1.1 - 1.2 eq) dropwise. Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the desired isocyanate (1.0 - 1.1 eq) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting amine spot. A typical eluent system is 5-10% Methanol in DCM.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocols
The crude product can be purified by one of the following methods, depending on its physical properties.
A. Recrystallization (for solid products):
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[10]
-
Dry the purified crystals under vacuum.
B. Flash Column Chromatography (for oils or inseparable solid mixtures):
-
Adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexanes or heptane).
-
Load the sample onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).[10]
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
Safety and Handling Precautions
Isocyanates are acutely toxic, potent respiratory sensitizers, and irritants. [8][11] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle isocyanates and conduct the reaction in a properly functioning chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[12] If there is a risk of splashing, a full-face shield is recommended.[7]
-
Handling: Use syringes and needles for transferring isocyanates to minimize exposure. Always quench any residual isocyanate in glassware with a dilute ammonia or alcohol solution before cleaning.
-
Waste Disposal: Dispose of all isocyanate-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.
-
Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8] If inhaled, move to fresh air and seek immediate medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start/proceed | 1. Incomplete neutralization of the hydrochloride salt.2. Inactive (hydrolyzed) isocyanate.3. Insufficient temperature/time. | 1. Add an additional 0.1-0.2 eq of base.2. Use a fresh bottle of isocyanate.3. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). |
| Low Product Yield | 1. Isocyanate reacted with water in the solvent.2. Product loss during work-up/purification.3. Competing side reactions. | 1. Ensure all glassware is dry and use anhydrous solvents.2. Perform extractions carefully; be meticulous during chromatography.3. Maintain a low reaction temperature during isocyanate addition. |
| Multiple Products Observed | 1. Formation of a symmetric urea from the isocyanate reacting with water.2. Di-substitution on the product urea (less common). | 1. Use anhydrous conditions.2. Ensure the stoichiometry is correct (use only a slight excess of isocyanate, if any). Careful purification via chromatography is required. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of a diverse range of N-substituted urea derivatives from this compound. By carefully controlling the reaction conditions, particularly through the use of an anhydrous environment and proper in situ neutralization, researchers can efficiently generate libraries of these valuable compounds for screening in drug discovery and medicinal chemistry programs. The paramount importance of adhering to strict safety protocols when handling isocyanates cannot be overstated and is critical for the successful and safe execution of this chemistry.
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2948-2954. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Health and Safety Executive. (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.
-
NJIT Digital Commons. (n.d.). Substituted ureas. Retrieved from [Link]
-
ResearchGate. (n.d.). Large scale preparation of N-substituted urea [Data set]. Retrieved from [Link]
-
SynOpen. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Retrieved from [Link]
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]
-
University of Rochester. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Google Patents. (n.d.). US2663731A - Purification of urea.
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine [Image]. Retrieved from [Link]
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
-
National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Sterling Winthrop Pharmaceuticals Research Division. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Cyclizative dearomative rearrangement of pyridines with isocyanates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
ATAMAN KIMYA. (n.d.). MORPHOLINE. Retrieved from [Link]
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Application Note: Handling and Utilization of 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Executive Summary
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride (CAS: 135231-95-3 [free base]) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and other bioactive small molecules. The morpholine ring at the C2 position enhances aqueous solubility and metabolic stability, while the C3-primary amine serves as a versatile nucleophile for amide coupling, urea formation, or palladium-catalyzed cross-coupling reactions.
This guide provides a rigorous standard operating procedure (SOP) for the safe handling, storage, solubilization, and synthetic application of this compound. It addresses specific challenges associated with its hydrochloride salt form, including hygroscopicity and acidity, ensuring reproducibility and safety in drug discovery workflows.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-2-morpholinopyridine HCl; 4-(3-Amino-2-pyridyl)morpholine HCl |
| Molecular Formula | C₉H₁₃N₃O[1][2][3] · xHCl (Typically monohydrochloride) |
| Molecular Weight | 179.22 g/mol (Free Base); ~215.68 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (>50 mM), Water (>20 mM), Methanol (>50 mM) |
| pKa (Calc.) | ~6.5 (Pyridine N), ~3.5 (Aniline N) |
| Hygroscopicity | High (Deliquescent upon prolonged exposure) |
Health, Safety, and Environment (HSE)
Hazard Identification
Although specific toxicological data for this salt may be limited, it should be treated as a Corrosive/Irritant and Acute Toxin based on structural analogs (aminopyridines).
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[5]
-
H302: Harmful if swallowed.[4]
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 mask or fume hood extraction is mandatory to prevent inhalation of fine dust.
-
Ocular: Chemical splash goggles.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during weighing.
Engineering Controls
-
Handle exclusively within a certified chemical fume hood.
-
Use a static-free weighing boat to minimize dust dispersion.
Storage and Stability Protocol
The hydrochloride salt is prone to hygroscopic degradation and oxidative darkening (formation of N-oxides or azo-dimers) if improperly stored.
Storage Conditions
-
Temperature: Store at -20°C for long-term (>1 month) or 4°C for short-term (<1 month).
-
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm seal is required.
Handling Workflow
The following diagram illustrates the critical path for handling the compound to maintain integrity.
Figure 1: Critical handling workflow to prevent moisture uptake and degradation.
Solubilization and Stock Preparation[2]
Solvent Selection
-
DMSO (Dimethyl Sulfoxide): Preferred for biological assays and stock solutions. Stable at -20°C.
-
Water: Soluble due to the HCl salt form, but solutions are acidic (pH ~2-3). Do not store aqueous solutions for >24 hours due to potential hydrolysis or oxidation.
-
Methanol/Ethanol: Suitable for chemical synthesis intermediates.
Protocol: Preparation of 10 mM Stock (1 mL)
-
Calculate mass required:
.-
Note: Always check the Certificate of Analysis (CoA) for the specific salt stoichiometry (e.g., x1.0 HCl or x2.0 HCl) and water content.
-
Example: If MW_salt = 215.68 g/mol , weigh 2.16 mg .
-
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.
-
Aliquot into 50-100 µL volumes in amber tubes.
-
Store at -80°C (preferred) or -20°C. Avoid freeze-thaw cycles.
Synthetic Application Protocols
This compound is a versatile nucleophile. However, the HCl salt must be neutralized (free-based) for reactions requiring basic conditions or metal catalysis (e.g., Buchwald-Hartwig).
Protocol A: Free-Basing (In Situ)
For use in Pd-catalyzed cross-coupling or nucleophilic substitution.
-
Dissolution: Dissolve the HCl salt in the reaction solvent (e.g., Dioxane, Toluene, DMF).
-
Neutralization: Add 2.5 - 3.0 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).
-
Why? The first equivalent neutralizes the HCl; the excess ensures the amine is deprotonated and available for coordination.
-
-
Verification: Check pH on wet litmus paper (should be pH 8-9).
-
Proceed: Add the catalyst and electrophile immediately.
Protocol B: Amide Coupling (General Procedure)
Coupling with a Carboxylic Acid (R-COOH) to form an amide.
-
Activation: To a solution of Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Addition: Add 2-(Morpholin-4-yl)pyridin-3-amine HCl (1.0 eq).
-
Reaction: Stir at Room Temperature (RT) for 2-16 hours.
-
Monitoring: Monitor by LC-MS. The product peak should appear at [M+H] = MW_acid + 179 - 18.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.
Synthetic Logic Diagram
Figure 2: Decision matrix for synthetic applications based on electrophile type.
Analytical Verification (QC)
Before committing valuable reagents, verify the integrity of the starting material.
-
¹H NMR (DMSO-d₆):
-
Look for the morpholine protons: Two multiplets around 3.0-3.8 ppm .
-
Look for the pyridine protons: Two doublets/multiplets in the 6.5-8.0 ppm aromatic region.
-
Amine signal: Broad singlet around 4.0-6.0 ppm (may be shifted or broadened due to HCl exchange).
-
-
LC-MS:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Expect a clean peak at m/z ~180.1 [M+H]⁺ .
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135231953, 3-Pyridinamine, 2-(4-morpholinyl)-. Retrieved from [Link]
Sources
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- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 3. 4-(morpholin-4-yl)pyridin-3-amine | 90648-26-3 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. geneseo.edu [geneseo.edu]
microwave-assisted synthesis with 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
An Application Guide to Microwave-Assisted Synthesis with 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Abstract
The convergence of enabling technologies and novel building blocks is a cornerstone of modern drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative platform, offering dramatic rate enhancements and improved yields while aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging MAOS in conjunction with this compound, a versatile heterocyclic scaffold. We will explore the fundamental principles of microwave chemistry, critical safety considerations, and practical, step-by-step protocols for key synthetic transformations relevant to medicinal chemistry programs. The methodologies presented herein are designed to empower researchers to accelerate their discovery efforts by rapidly generating diverse libraries of novel chemical entities.
The MAOS Advantage: Principles of Microwave Dielectric Heating
Conventional synthetic chemistry relies on conductive heating, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates thermal gradients and can lead to localized overheating at the vessel surface. Microwave synthesis, in contrast, utilizes direct, volumetric heating.[3][4] Microwave energy interacts with polar molecules and ions within the reaction mixture, converting electromagnetic energy into thermal energy through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. As the applied microwave field oscillates (typically at 2.45 GHz), these molecules attempt to align with the field. The rapid reorientation generates friction, resulting in instantaneous and uniform heating throughout the sample.[3][5]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat efficiently.[5]
The ability of a substance to convert microwave energy into heat is determined by its loss tangent (tan δ).[5] Solvents with a high loss tangent (e.g., DMF, ethanol, ethylene glycol) are excellent microwave absorbers and are ideal for MAOS, enabling rapid heating to temperatures far above their atmospheric boiling points in sealed, pressurized vessels.[4][6] This superheating is a key factor in the dramatic reaction rate accelerations observed, often reducing reaction times from hours or days to mere minutes.[4][7]
The Scaffold: this compound
The target scaffold combines two privileged structural motifs in medicinal chemistry: the morpholine ring and the aminopyridine core.
-
Morpholine: Often used as a solubilizing group and a bioisostere for other cyclic ethers, the morpholine moiety is found in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib.[8]
-
Aminopyridine: This functional group is a versatile synthetic handle for a wide array of chemical transformations. The 3-amino position is nucleophilic and can readily participate in C-N and C-C bond-forming reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies.
The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life. For most synthetic applications, a base must be added to liberate the free amine for reaction.
Critical Safety Considerations for Microwave Synthesis
Modern laboratory microwave reactors are equipped with numerous safety features, but adherence to best practices is paramount.[9][10]
-
Pressure and Temperature Monitoring: Always use reactors with reliable, real-time pressure and temperature sensors. Never exceed the maximum pressure rating of the reaction vessel (typically 20-30 bar).[11]
-
Sealed Vessels: Use only microwave-rated, sealed glass vials with appropriate crimp caps. Inspect vials for cracks or scratches before use, as these can become failure points under pressure.[9]
-
Solvent Choice: Be aware of the vapor pressure of your chosen solvent at the target temperature. Highly volatile solvents like acetone or DCM can generate extreme pressures. Consult vapor pressure charts or use software provided by the reactor manufacturer.[11]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from the microwave can trigger thermal runaway.[12] When exploring a new reaction, always start with a small scale and low microwave power.
-
Stirring: Ensure efficient stirring using a magnetic stir bar to prevent localized superheating and ensure even temperature distribution.[12]
-
Prohibited Reactions: Avoid reactions that produce significant volumes of gaseous byproducts (e.g., decarboxylations, reactions involving diazonium salts) in a sealed system, as this can lead to rapid and dangerous pressure buildup.[11]
Experimental Protocols and Applications
The following protocols are designed as starting points for the exploration of this compound in a discovery chemistry setting. All reactions should be performed in a dedicated laboratory microwave reactor.
Protocol 1: Microwave-Assisted Amide Coupling
This protocol details the rapid synthesis of an amide derivative, a fundamental transformation in medicinal chemistry.
Reaction Scheme: (A proper chemical drawing would be here)
Methodology:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 231.7 mg).
-
Add the desired carboxylic acid (1.1 mmol), HATU (1.1 mmol, 418.3 mg), and a magnetic stir bar.
-
Add anhydrous N,N-Dimethylformamide (DMF, 4 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 523 µL).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate with microwaves under the conditions specified in Table 1. The reaction is held at the target temperature.
-
After irradiation, the vessel is cooled to below 40 °C via forced air cooling.
-
Work-up: Quench the reaction mixture with saturated aqueous NaHCO₃ (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary:
| Parameter | Setting |
| Microwave Power | Dynamic (Max 300 W) |
| Temperature | 120 °C |
| Hold Time | 10 minutes |
| Pre-Stirring | 30 seconds |
| Absorption Level | Normal |
| Expected Yield | 75-95% |
Table 1. Microwave parameters for Amide Coupling.
Scientist's Notes:
-
Causality: The use of HATU as a coupling agent and DIPEA as a non-nucleophilic base is a standard and robust combination for amide bond formation. DMF is an excellent microwave-absorbing solvent, ensuring rapid and uniform heating.[5] Microwave irradiation accelerates the rate-limiting steps of carbodiimide activation and subsequent nucleophilic attack, drastically reducing reaction times compared to room temperature or conventional heating methods.[13]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines a plausible two-step sequence for C-C bond formation, a cornerstone of modern synthetic chemistry. The first step involves converting the amine to a bromide via a Sandmeyer reaction, followed by a microwave-assisted Suzuki coupling.
Step A: Sandmeyer Bromination (Conventional)
-
Dissolve this compound (1.0 mmol) in 48% HBr (5 mL) at 0 °C.
-
Slowly add a solution of NaNO₂ (1.2 mmol) in water (1 mL), keeping the temperature below 5 °C.
-
Stir for 30 minutes, then add CuBr (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Neutralize with aqueous NaOH and extract with ethyl acetate to obtain 3-bromo-2-(morpholin-4-yl)pyridine.
Step B: Microwave-Assisted Suzuki Coupling
Reaction Scheme: (A proper chemical drawing would be here)
Methodology:
-
To a 10 mL microwave reaction vial, add the 3-bromo-2-(morpholin-4-yl)pyridine from Step A (1.0 mmol, 258.1 mg).
-
Add the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and a magnetic stir bar.
-
Add a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Add 1,4-Dioxane (4 mL).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate with microwaves under the conditions specified in Table 2.
-
After irradiation and cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography.
Data Summary:
| Parameter | Setting |
| Microwave Power | Dynamic (Max 300 W) |
| Temperature | 140 °C |
| Hold Time | 15 minutes |
| Pre-Stirring | 30 seconds |
| Absorption Level | High |
| Expected Yield | 70-90% |
Table 2. Microwave parameters for Suzuki Coupling.
Scientist's Notes:
-
Causality: Palladium-catalyzed cross-coupling reactions are known to be significantly enhanced by microwave heating.[14] The microwave energy accelerates the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The use of a mixed aqueous/organic solvent system (Dioxane/Water) is common for Suzuki reactions and provides a medium with good microwave absorption properties.
Workflow and Optimization Diagrams
Visualizing the experimental process and decision-making logic is key to efficient research.
Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).
Caption: Decision tree for optimizing a microwave-assisted reaction.
Conclusion
Microwave-assisted organic synthesis represents a powerful and efficient method for accelerating chemical research.[2][15] By applying this technology to versatile building blocks like this compound, drug discovery teams can rapidly access novel chemical matter, shorten project timelines, and embrace more sustainable synthetic practices. The protocols and guidelines presented here serve as a robust foundation for chemists to confidently and safely implement MAOS into their daily workflows.
References
- A new one-step synthesis of pyridines under microwave-assisted conditions.Google AI Search Result.
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.RSC Publishing.
- Microwave Reactor Safety.JAG Group.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.Google AI Search Result.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.Accounts of Chemical Research.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.IJNRD.
- Microwave chemistry.Chemical Society Reviews (RSC Publishing).
- A Comprehensive Review on Current Microwave Chemistry.
- Microwave-assisted synthesis.Anton Paar Wiki.
- Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cycliz
- Microwave Chemistry: General Features and Applications.
- Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.Bentham Science Publishers.
- Safety Considerations for Microwave Synthesis.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.Bentham Science Publishers.
- Microwave chemistry — an approach to the assessment of chemical reaction hazards.IChemE.
- Microwave Reactor Guidelines.Miljanić Research Group, University of Houston.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwave Assisted Organic Synthesis.Book Chapter.
- Microwave assisted organic syntheses (MAOS): The green synthetic method.
- Microwave assisted organic synthesis (MAOS).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.PMC.
- This compound.Supplier Listing.
- Morpholines. Synthesis and Biological Activity.
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Advanced Solvent Selection & Handling Guide: 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Part 1: Executive Summary & Chemical Profile
Introduction
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride (CAS: 410544-52-4 for free base) is a critical intermediate in the synthesis of PI3K and mTOR inhibitors.[1] Its reactivity is defined by the interplay between the electron-rich pyridine ring and the steric bulk of the morpholine substituent.[2] As a hydrochloride salt, this compound presents specific solubility challenges that differ significantly from its free base form.
This guide provides an evidence-based framework for solvent selection, focusing on maximizing yield and minimizing side reactions during downstream functionalization (e.g., amide coupling, urea formation, sulfonylation).[2]
Physicochemical Profile[3][4]
-
Structure: A pyridine core substituted at the C2 position with a morpholine ring and at the C3 position with a primary amine.[2]
-
Salt Form: Monohydrochloride (typically).[2] The protonation site is the pyridine nitrogen, which is the most basic center due to electron donation from the ortho-morpholine and meta-amino groups.
-
pKa Considerations:
Solubility Matrix
The following table summarizes the solubility profile of the HCl salt versus the Free Base, guiding solvent choice for different reaction types.
| Solvent | HCl Salt Solubility | Free Base Solubility | Application Suitability |
| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Aqueous workup; Reverse-phase chromatography. |
| Methanol (MeOH) | High | High | Hydrogenation; Salt formation; Recrystallization.[2] |
| DMSO | High | High | Stock solutions; High-temp SNAr reactions.[2] |
| DMF/DMA | Moderate-High | High | Peptide coupling; Urea formation.[2] |
| DCM/Chloroform | Low/Insoluble | High | Preferred for acylation/sulfonylation (requires base).[2] |
| THF/Dioxane | Very Low | High | Reductive amination; Grignard/Lithiation (Free base only).[2] |
| Ethyl Acetate | Insoluble | Moderate | Extraction/Workup.[2] |
| Diethyl Ether | Insoluble | Low | Anti-solvent for precipitation.[2] |
Part 2: Solvent Selection Strategy & Protocols
Strategic Decision Making
The choice of solvent is dictated by the "Salt Break" mechanism.[2] You cannot react the HCl salt directly in non-polar solvents without an in-situ neutralization strategy.
-
Scenario A: Homogeneous Reaction (Recommended). Use a polar aprotic solvent (DMF, DMA, NMP) where both the salt and the organic reagents are soluble.[2] Add a tertiary base (DIPEA) to liberate the nucleophilic amine.[2]
-
Scenario B: Biphasic/Heterogeneous Reaction. Use DCM or THF. The salt will initially be suspended.[2] Addition of base (TEA/DIPEA) solubilizes the compound as it converts to the free base.[2]
Protocol A: Amide Coupling (In-Situ Neutralization)
Context: Coupling with a carboxylic acid using HATU/EDC. Solvent System: DMF (Dimethylformamide) or DMF/DCM (1:1).[2]
Step-by-Step Methodology:
-
Dissolution: Charge 2-(Morpholin-4-yl)pyridin-3-amine HCl (1.0 equiv) into a reactor. Add anhydrous DMF (5–10 volumes). Note: The solution may appear hazy.
-
Activation: In a separate vessel, pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 15 minutes.
-
Neutralization: Add DIPEA (2.5 equiv total) to the amine HCl solution.
-
Coupling: Add the activated acid solution to the amine solution dropwise at 0°C to RT.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO3.
Protocol B: Sulfonylation (Heterogeneous to Homogeneous)
Context: Reaction with Sulfonyl Chlorides (R-SO2Cl).[2] Solvent System: DCM (Dichloromethane).[2]
Step-by-Step Methodology:
-
Suspension: Suspend the amine HCl salt in anhydrous DCM (10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv) or TEA (3.0 equiv).
-
Critical Step: Stir for 10–15 minutes. The suspension will dissolve as the organic base displaces the HCl, forming the soluble free base and the insoluble base-HCl salt (if TEA is used) or a soluble complex (if Pyridine is used).[2]
-
-
Reaction: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Monitoring: Monitor by LCMS. If conversion stalls, the pyridine nitrogen may be acting as a nucleophile (sulfonylation of the ring nitrogen).[2] Add a catalytic amount of DMAP to accelerate the reaction at the exocyclic amine.[2]
Protocol C: Isolation of Free Base (Pre-Reaction Processing)
For sensitive organometallic reactions (e.g., Buchwald-Hartwig), the HCl salt must be removed ex-situ.[2]
-
Dissolution: Dissolve the HCl salt in minimal water (3 volumes).
-
Basification: Slowly add 1N NaOH or sat. Na2CO3 until pH > 10.[2]
-
Visual: The free base will precipitate as a gummy solid or oil.[2]
-
-
Extraction: Extract 3x with DCM or EtOAc.
-
Drying: Dry organics over Na2SO4, filter, and concentrate.
-
Storage: Store under Nitrogen at -20°C. The free amine is oxidation-sensitive (turns brown/black upon air exposure).
-
Part 3: Visualizations & Logic Flows
Solvent Decision Tree
The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction type.
In-Situ Neutralization Mechanism
This diagram details the "Salt Break" process occurring within the reaction vessel.
Figure 2: Mechanistic pathway for in-situ salt neutralization.
Part 4: Troubleshooting & Optimization
Common Issues
-
Issue: Low conversion in amide coupling.
-
Issue: Oiling out during workup.
Impurity Management
-
Dimer Formation: In sulfonylation reactions, bis-sulfonylation (on both the exocyclic amine and the pyridine nitrogen) can occur.[2]
-
Control: Maintain strict stoichiometry (1.05 equiv of sulfonyl chloride) and low temperature (0°C).[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10204733, 2-(4-Morpholinyl)pyridin-3-amine.[2] Retrieved from [Link][2]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] (Contextual reference for aminopyridine solubility and lipophilicity). [Link]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[2] Wiley-VCH.[2] (Authoritative grounding for solvent polarity and salt solubility principles). [Link]
Sources
Troubleshooting & Optimization
solving solubility issues with 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
Technical Support Center: 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior in various solvent systems.
Part 1: Understanding the Molecule's Solubility Profile
To effectively troubleshoot solubility, we must first understand the physicochemical properties of this compound. The structure contains a polar morpholine ring, a basic aminopyridine system, and is supplied as a hydrochloride salt. This salt form is crucial; it significantly enhances aqueous solubility compared to the free base by ensuring the molecule is in a protonated, charged state.[1][2]
The solubility is primarily governed by two factors:
-
Solvent Polarity : As a polar salt, the compound favors polar solvents where ion-dipole interactions can occur.[3] Water, methanol, and DMSO are therefore logical starting points.
-
Solution pH : The compound is a salt of a weak base. The solubility in aqueous systems is highly pH-dependent. In acidic to neutral pH, the amine groups are protonated, rendering the molecule cationic and readily soluble. As the pH becomes more basic, the compound deprotonates to its neutral free base form, which is significantly less water-soluble and may precipitate.[2][4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
For most biological applications, the recommended starting solvent is high-purity water (e.g., Milli-Q® or equivalent). The hydrochloride salt form is explicitly designed to be water-soluble.[5] For organic chemistry applications or if higher concentrations are needed, Dimethyl Sulfoxide (DMSO) is a common alternative.
Q2: My compound is not dissolving well in pure water. What am I doing wrong?
This is a common issue that can often be resolved with minor adjustments.
-
Concentration : You may be exceeding the solubility limit. Try using a larger volume of water.
-
Energy Input : The dissolution of a crystalline solid requires energy to break the crystal lattice.[3] Gentle warming (to 40-50°C) or sonication can significantly accelerate dissolution.
-
pH : Although the compound is a hydrochloride salt, the final pH of the solution can be influenced by dissolved CO₂ or other factors. Ensure the pH is not basic. If preparing a solution in a buffer, start with an acidic buffer (pH < 7).
Q3: Can I dissolve this compound directly into my phosphate-buffered saline (PBS) at pH 7.4?
Caution is advised. While the compound may be soluble at pH 7.4, you are approaching the pKa of the pyridine ring nitrogen, which can lead to the formation of the less soluble free base. This can result in precipitation, especially at higher concentrations. It is best practice to prepare a concentrated stock solution in water or DMSO and then dilute it into the final buffer. This minimizes the time the compound spends at a potentially problematic pH at high concentration.
Q4: Is the compound hygroscopic? How should it be stored?
Yes, like many hydrochloride salts, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[1][6] For long-term stability and accurate weighing, store the solid compound in a tightly sealed container in a desiccator or a dry, inert atmosphere.
Q5: My DMSO stock solution formed precipitates after being stored in the freezer. How can I fix this?
This is likely due to the DMSO freezing (freezing point: +18.5°C) and the compound crashing out of solution. To resolve this, warm the vial to room temperature and sonicate until the solution is clear again. To prevent this, consider storing DMSO stocks at room temperature in a desiccator, protected from light.
Part 3: Troubleshooting Guide
This section addresses specific problems in a cause-and-effect format, providing clear, actionable solutions.
Problem 1: Incomplete Dissolution in the Initial Solvent
You've added your solvent, but solid particles remain even after vigorous vortexing.
Problem 2: Precipitation in Aqueous Buffer
You've successfully made a stock solution, but upon diluting it into your aqueous experimental buffer, the solution becomes cloudy or a precipitate forms.
-
Primary Cause : pH-driven precipitation. Your buffer's pH is high enough to deprotonate the hydrochloride salt into its less soluble neutral free base form.[4]
-
Solution Strategy :
-
pH Modification : If your experiment allows, lower the pH of your final buffer. Even a small decrease can significantly improve solubility.[7]
-
Use of Co-solvents : For in vitro assays, consider including a small percentage (1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final buffer to increase the solubility of the free base. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Lower the Final Concentration : The simplest solution may be to work at a lower final concentration of the compound, below the solubility limit of the free base in your specific buffer.
-
Solvent Suitability Overview
| Solvent | Polarity | Expected Solubility | Rationale & Comments |
| Water | High | High | Recommended starting solvent. The hydrochloride salt is designed for aqueous solubility.[5] May require sonication or gentle warming. |
| Methanol/Ethanol | High | Moderate to High | Good polarity, but the free base may have lower solubility than in water. Useful for certain organic reactions. |
| DMSO | High | High | Excellent solvent for creating high-concentration stock solutions. Can be used as a co-solvent in aqueous buffers. |
| PBS (pH 7.4) | High | Concentration-Dependent | Risk of precipitation at higher concentrations due to deprotonation. Prepare stock in water/DMSO and dilute.[4] |
| Acetonitrile | Moderate | Low to Moderate | May be suitable for analytical applications (e.g., HPLC) but not ideal for initial dissolution. |
| DCM/Chloroform | Low | Very Low | As a polar salt, the compound is unlikely to be soluble in non-polar organic solvents.[3] |
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a reliable method for preparing a standard stock solution for biological assays.
Materials:
-
This compound (FW: 229.69 g/mol )
-
High-purity water (e.g., Milli-Q®)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation : To prepare 1 mL of a 10 mM stock solution, you will need 2.297 mg of the compound. (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 229.69 g/mol * 1000 mg/g = 2.297 mg).
-
Weighing : Carefully weigh out 2.3 mg of the compound into a sterile vial.
-
Rationale: Accurate weighing is critical for reproducible experimental results. Given the hygroscopic nature of the compound, perform this step promptly after removing the compound from desiccated storage.[6]
-
-
Dissolution : Add 1 mL of high-purity water to the vial.
-
Aid Solubilization : Cap the vial tightly and vortex vigorously for 1 minute. If any solid remains, place the vial in a sonicator bath for 5-10 minutes, or until the solution is completely clear.
-
Rationale: Physical agitation and sonication provide the necessary energy to overcome the crystal lattice energy, facilitating dissolution.[3]
-
-
Sterilization & Clarification : For cell-based assays, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Rationale: This step removes any potential microbial contamination and undissolved micro-particulates, ensuring a truly homogenous solution.
-
-
Storage : Store the stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
References
- Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things. Retrieved February 14, 2026.
- Hameed, G. S. (2024, January 23). Solubility and distribution.
- Fredrick, D. (n.d.). Factors Affecting Solubility. Scribd.
- Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Pyridine hydrochloride.
- Desai, D., & Kothari, S. (2004, March 4). Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.
- ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
removing unreacted 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride from mixtures
Ticket #: 492-AMN-PUR Subject: Removal of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride from reaction mixtures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted This compound (hereafter referred to as MPA-HCl ) from your reaction mixture. This is a common challenge in the synthesis of PI3K inhibitors and other kinase-targeted heterocycles.
The difficulty arises from the molecule’s amphoteric nature and high polarity . It contains three nitrogen centers with distinct basicity profiles:
-
Morpholine Nitrogen: Moderately basic (
). -
Pyridine Nitrogen: Weakly basic (
, modulated by the ortho-morpholine). -
Exocyclic Primary Amine: Weakly nucleophilic but chemically distinct.
To resolve this, we must exploit these specific chemical handles. Below are three validated workflows ranging from bulk extraction to precision scavenging.
Module 1: Liquid-Liquid Extraction (LLE) – The "pH Switch"
Best for: Large scale (>1g) removal where your product is neutral or acidic.
The Science:
MPA is a hydrochloride salt. To extract it out of an organic layer, we must ensure it is fully protonated (water-soluble). However, if your reaction was run under basic conditions (e.g., Buchwald-Hartwig with
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: Avoid ethers (THF/Et2O) if possible, as aminopyridines can sometimes solubilize in wet ethers.
-
-
The Acid Wash: Wash the organic layer 3x with 0.5 M Citric Acid (aq) or 10% Ammonium Chloride (aq) .
-
Why Citric Acid? It buffers around pH 3-4. This is low enough to protonate the morpholine nitrogen (pushing MPA into water) but often mild enough to prevent acid-catalyzed decomposition of sensitive products (e.g., Boc-groups or acetals).
-
-
Validation: Check the organic layer by TLC.[2][3][4] The highly polar MPA salt should remain in the aqueous layer.
-
Brine Wash: Wash the organic layer once with brine to break any micro-emulsions.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Data Summary:
| Phase | MPA State | Solubility |
|---|---|---|
| Organic (EtOAc) | Free Base (Neutral) | Soluble |
| Aqueous (Acidic) | Protonated (Cationic) | Highly Soluble (Target State) |
Module 2: Chemoselective Scavenging – The "Trap"
Best for: Late-stage purification, small scales (<500mg), or when the product is also basic (making LLE difficult).
The Science: If your product also contains basic amines, the Acid Wash (Module 1) will wash away your product too. Here, we exploit the primary amine (-NH2) on the MPA. We use a solid-supported electrophile (Polymer-Supported Isocyanate) to covalently bond with the unreacted MPA. Your tertiary amine product cannot react and stays in solution.
Protocol:
-
Reagent Selection: Use PS-Isocyanate (polystyrene-supported isocyanate).
-
Loading: Typically 1.0 – 1.5 mmol/g.
-
-
Stoichiometry: Calculate the theoretical excess of MPA. Add 3-4 equivalents of resin relative to the impurity.
-
Incubation:
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Result: The MPA is covalently bound to the beads and trapped in the filter. The filtrate contains your purified product.
Figure 1: Mechanism of PS-Isocyanate scavenging. The resin selectively targets the primary amine of the impurity.
Module 3: Chromatography Troubleshooting
Best for: Difficult separations where LLE and Scavenging are insufficient.
The Issue: Aminopyridines are notorious for "streaking" on silica gel due to hydrogen bonding with silanols. This causes them to co-elute with products.
Resolution Protocol:
-
The "Pre-Treatment": Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic silanol sites.
-
Mobile Phase Modifier: Add 1% TEA or 1%
to your MeOH/DCM or EtOAc/Hexane mobile phase. -
Alternative Stationary Phase: Use Amine-Functionalized Silica (NH2-Silica). This eliminates the need for mobile phase modifiers and provides excellent separation for basic heterocycles.
Decision Matrix & Workflow
Figure 2: Decision tree for selecting the optimal purification strategy.
Frequently Asked Questions (FAQ)
Q: I tried the Acid Wash, but I got a terrible emulsion. What now? A: Aminopyridines can act as surfactants.
-
Wait: Allow it to sit for 20+ minutes.
-
Salting Out: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Filtration: Filter the entire emulsion through a pad of Celite. The solids at the interface often stabilize the emulsion; removing them breaks it.
Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, but with a caveat. SCX retains all bases. If your product is neutral (e.g., a urea or amide), SCX is excellent:
-
Load mixture in MeOH.
-
Wash with MeOH (Product elutes).
-
Elute MPA with
in MeOH (Impurity elutes). If your product is also basic, SCX will retain both, and you will need to rely on gradient elution or Method 2 (Scavenging).
Q: Why is the MPA-HCl not dissolving in my DCM for the scavenging step? A: The hydrochloride salt is ionic and polar. PS-Isocyanate requires the amine to be a free base to react.
-
Fix: Add Triethylamine (TEA) or DIPEA (1.5 eq) to the mixture before adding the resin. This liberates the free base of MPA, allowing it to react with the isocyanate resin.
References
-
BenchChem. (2025).[3] How to remove unreacted 2-aminopyridine from product. Retrieved from
-
Biotage. (2006).[5] Solid-Supported Reagents and Scavengers: Technical Note TN0016.[5] Retrieved from
-
National Institutes of Health (NIH). (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors.[6] Retrieved from
-
University of York. (n.d.). Chemically-active extraction - Chemistry Teaching Labs. Retrieved from
Sources
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sopachem.com [sopachem.com]
- 6. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
From the Desk of a Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the challenges associated with the handling of 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride, a valuable building block in medicinal chemistry. Its aminopyridine core and morpholine substitution make it a compound of great interest, but its hydrochloride salt form imparts a significant hygroscopic nature.[1][2][3]
Understanding and mitigating the effects of moisture absorption is not merely a matter of procedural correctness; it is fundamental to ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results. Absorbed water can act as a plasticizer, altering physical properties, and can participate directly in chemical degradation pathways, such as hydrolysis, potentially compromising the stability of your active pharmaceutical ingredient (API).[4][5] This guide synthesizes technical knowledge with practical, field-proven strategies to empower you to handle this compound with confidence and precision.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic properties of this compound.
Q1: What does it mean that this compound is a "hygroscopic hydrochloride salt"?
A: The term "hygroscopic" describes a substance's tendency to attract and absorb moisture from the surrounding atmosphere.[6] The "hydrochloride" part of the name indicates that it is a salt formed with hydrochloric acid. Salt forms of amine-containing compounds are common in pharmaceuticals to improve properties like solubility and stability. However, many salt forms, particularly chlorides, are inherently hygroscopic.[7] They actively draw in water molecules, which can lead to physical changes (like clumping or deliquescence) and chemical degradation if not handled correctly.[8]
Q2: I left my vial on the bench for a short time, and the powder now looks clumpy and sticky. What happened?
A: You have observed the direct consequence of the compound's hygroscopic nature. When exposed to ambient air, which always contains a certain level of humidity, the compound rapidly absorbs water molecules. This absorbed moisture begins to dissolve the salt crystals, creating a concentrated saline solution on the surface of the solid particles, leading to the clumpy, sticky, or "wet" appearance.[7] In cases of high humidity or prolonged exposure, a process called deliquescence can occur, where the compound absorbs so much water that it completely dissolves into a liquid.[9]
Q3: What are the direct consequences of this moisture absorption on my experiments?
A: The consequences are significant and can undermine your results in several ways:
-
Inaccurate Weighing: If the compound has absorbed water, you are no longer weighing just the active molecule but also an unknown amount of water. This leads to the preparation of solutions with lower-than-intended concentrations, affecting stoichiometry, dose-response curves, and kinetic measurements.[10]
-
Chemical Degradation: Water is not an inert bystander. It can participate in hydrolysis reactions, potentially cleaving labile bonds within the molecule.[4] For aminopyridines and morpholine-containing structures, this can lead to the formation of impurities, reducing the purity of your starting material and introducing confounding variables into your experiments.[1][11]
-
Altered Physical Properties: Increased water content can change the compound's dissolution rate, flowability, and crystal structure, impacting formulation studies and the consistency of solid-state characterization.[12][13]
Q4: How can I reverse the effects of moisture absorption? Can I simply dry the compound in an oven?
A: While it is sometimes possible to dry a compound that has absorbed moisture, it must be done with extreme caution. Simply heating it in a standard laboratory oven is not recommended without prior knowledge of the compound's thermal stability. Aggressive heating can cause thermal degradation, leading to a different set of impurities.
A safer, preferred method is drying under a high vacuum at a mild temperature (e.g., 30-40 °C) for several hours, often in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀).[10] However, the most reliable strategy is prevention. It is always better to prevent moisture uptake than to attempt to reverse it.[12]
Q5: What is the single most critical factor for maintaining the integrity of this compound?
A: Strict environmental control. The key is to minimize the compound's exposure to atmospheric moisture at every single step, from initial storage to final use in an assay. This involves a combination of proper storage containers, the use of desiccants, and controlled-atmosphere workstations (like a glove box) for critical handling steps such as weighing.[5][14]
Troubleshooting Experimental Failures
When experiments yield inconsistent or unexpected results, the handling of this hygroscopic compound is a primary suspect. Use this guide to diagnose and resolve common issues.
Issue 1: Inconsistent results between experimental replicates (e.g., variable IC₅₀ values, poor reproducibility in cell-based assays).
-
Underlying Cause: The most probable cause is inconsistent concentrations of your stock solutions due to variable water absorption during weighing. If one aliquot was weighed on a humid day and another on a dry day, or if one was exposed to air longer than the other, their effective concentrations will differ.[15]
-
Troubleshooting Protocol:
-
Quantify Water Content: Use Karl Fischer titration, the gold standard for water content determination, to measure the water percentage in your current batch of the compound.[10] This will tell you if moisture is a significant factor.
-
Prepare a Fresh Stock Solution: Discard all previous solutions. Prepare a new, single, large-volume stock solution using the rigorous weighing protocol outlined below (See: Protocol 2).
-
Aliquot and Store: Immediately aliquot the new stock solution into single-use volumes and store them under appropriate conditions (e.g., -20°C or -80°C in tightly sealed vials). This ensures that every experiment starts with a solution of the exact same, known concentration.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) after sample preparation or storage.
-
Underlying Cause: This strongly suggests chemical degradation, likely hydrolysis, facilitated by absorbed moisture.[4] The morpholine or aminopyridine moieties can be susceptible to certain degradation pathways under acidic or basic conditions, which can be exacerbated by the presence of water.[11][16]
-
Troubleshooting Protocol:
-
Review Solvent and Buffer pH: Ensure that the solvents and buffers used for your stock solution and experimental assays are compatible with the compound and do not promote degradation.
-
Implement Inert Atmosphere Handling: For all future manipulations, handle the solid compound under an inert gas (nitrogen or argon), preferably within a glove box, to prevent moisture and oxygen exposure.[10]
-
Perform a Forced Degradation Study: To understand the compound's stability, intentionally expose small aliquots to acid, base, peroxide, heat, and light. Analyze the results by LC-MS to identify potential degradants. This provides insight into what impurities to look for in your routine analysis.
-
Issue 3: The compound fails to dissolve completely or dissolves much slower than expected.
-
Underlying Cause: While hydrochloride salts are generally used to enhance aqueous solubility, significant moisture absorption can lead to the formation of a saturated hydrate layer on the particle surface. This can physically hinder the solvent from penetrating and dissolving the bulk material. Paradoxically, absorbed water can sometimes impede dissolution.
-
Troubleshooting Protocol:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents where appropriate.
-
Employ Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up agglomerated particles and disrupt the saturated surface layer, facilitating dissolution.
-
Prepare Solutions from Properly Stored Material: Always use material that has been stored under stringent desiccated conditions. If you suspect the material has been compromised, it is best to use a fresh, unopened vial.
-
Core Protocols: Best Practices for Handling
Adherence to these protocols is essential for ensuring the quality and reliability of your experimental data.
Protocol 1: Storage and Long-Term Maintenance
-
Upon Receipt: Do not open the primary container. Place the entire sealed container inside a secondary container, such as a heat-sealable foil bag or a glass desiccator.[17]
-
Desiccant is Mandatory: Add a high-capacity desiccant, such as silica gel or molecular sieves, to the secondary container. Ensure the desiccant is active (e.g., blue for indicating silica gel).[18]
-
Controlled Temperature: Store the container at the temperature recommended by the manufacturer, typically room temperature unless otherwise specified.
-
Inert Gas Overlay: For maximum protection, after first use, flush the headspace of the primary container with an inert gas like argon or nitrogen before resealing.[19]
Protocol 2: Accurate Weighing Procedure
This protocol outlines three tiers of accuracy, depending on the available equipment and the sensitivity of the experiment.
-
Tier 1 (Standard Lab Practice - For Non-Critical Applications):
-
Allow the sealed container to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent condensation.
-
Tare a clean, dry weighing vessel (e.g., a glass vial with a cap).
-
Quickly transfer an approximate amount of the compound into the vessel. Work swiftly to minimize air exposure.[20]
-
Immediately cap the vial and record the stable weight. This method is fast but sacrifices some accuracy.
-
-
Tier 2 (Enhanced Accuracy - Recommended Minimum):
-
Place an open container of fresh desiccant inside the balance chamber to create a localized low-humidity environment.[10]
-
Tare a sealable vial (e.g., a screw-cap HPLC vial).
-
Quickly add the compound to the vial, seal it immediately, and place it on the balance.
-
Record the mass once the reading stabilizes. The speed of this operation is critical.
-
-
Tier 3 (Highest Accuracy - Gold Standard):
-
Perform the entire weighing procedure inside a glove box with a controlled low-humidity atmosphere (<10% RH).
-
All materials (spatulas, vials) should be placed inside the glove box well in advance to equilibrate.
-
Tare the sealable vial, add the compound, seal the vial, and record the weight.
-
The sealed vial can then be removed from the glove box for solution preparation. This is the most reliable method for ensuring accuracy.[10]
-
Protocol 3: Stock Solution Preparation
-
Weigh Directly: Whenever possible, weigh the compound directly into the vial in which you will prepare the stock solution. This avoids losses during transfer.[21]
-
Use Anhydrous Solvents: If the experiment allows, use a high-quality anhydrous solvent (e.g., anhydrous DMSO) for the initial stock solution to minimize water introduction.
-
Calculate Final Concentration: After dissolving the compound, be sure to calculate the final concentration based on the actual mass recorded, not the target mass.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-particulates before storage.
-
Aliquot and Store: As mentioned in the troubleshooting section, immediately aliquot into single-use vials to prevent freeze-thaw cycles and contamination of the main stock.
Data & Workflow Visualization
Data Tables for Quick Reference
Table 1: Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Storage | Tightly sealed original container. | Prevents initial exposure to ambient air. |
| Secondary Storage | Sealed desiccator or foil bag with active desiccant.[17][18] | Creates a moisture-free microenvironment. |
| Weighing Environment | Glove box (<10% RH) or balance with local desiccation.[10] | Minimizes water absorption during the most vulnerable step. |
| Stock Solution Solvent | High-purity, anhydrous grade (e.g., anhydrous DMSO). | Reduces the introduction of water into the final solution. |
| Long-Term Storage | -20°C or -80°C in single-use aliquots. | Prevents degradation and maintains concentration integrity. |
Experimental and Logic Workflows
The following diagrams visualize the recommended procedures for handling the compound and troubleshooting common issues.
Caption: Workflow for Handling Hygroscopic Compounds.
Caption: Troubleshooting Logic for Inconsistent Results.
References
-
Bosch, L. et al. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. PubMed. Available at: [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salts. Sussex Damp Experts. Available at: [Link]
-
Fong, C. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. Available at: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]
-
Designing Buildings Wiki. (2019). Hygroscopic salts. Designing Buildings Wiki. Available at: [Link]
-
Fukuoka, E. et al. (1993). Effects of water content on physical and chemical stability of tablets containing an anticancer drug TAT-59. PubMed. Available at: [Link]
-
Ross-TorationSurveys Ltd. (n.d.). Hygroscopic And Deliquescent Salts. Ross-TorationSurveys Ltd. Available at: [Link]
-
Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare.com. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. University of Rochester. Available at: [Link]
-
Bracco, P. (n.d.). The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Pharmaceutical Online. Available at: [Link]
-
Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Available at: [Link]
-
ResearchGate. (n.d.). Moisture Effects on Food's Chemical Stability. ResearchGate. Available at: [Link]
-
A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). MDPI. Available at: [Link]
-
Pharma GMP. (2025). Maintaining Humidity-Controlled Storage for Hygroscopic Products. Pharma GMP. Available at: [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). MDPI. Available at: [Link]
-
ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. Available at: [Link]
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Taylor & Francis Online. Available at: [Link]
-
Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Container Handbook. Available at: [Link]
-
All Finishes. (n.d.). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. All Finishes. Available at: [Link]
-
Randhawa, J. S. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SSRN. Available at: [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]
-
ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs?. ResearchGate. Available at: [Link]
-
European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. Pharmaffiliates. Available at: [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Reddit. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]
-
Chassaing, S. et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]
-
EurekAlert!. (2022). Dissolving the problem: Organic vapor induces dissolution of molecular salts. EurekAlert!. Available at: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
-
NIH. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 2-(morpholin-4-yl)pyridine-3-carboxylic acid. PubChemLite. Available at: [Link]
-
GLP Pharma Standards. (n.d.). 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride. GLP Pharma Standards. Available at: [Link]
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. designingbuildings.co.uk [designingbuildings.co.uk]
- 7. sussexdampexperts.com [sussexdampexperts.com]
- 8. damprot.com [damprot.com]
- 9. dampsurveysglasgow.co.uk [dampsurveysglasgow.co.uk]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. Thieme E-Books & E-Journals - [thieme-connect.com]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 14. Maintaining Humidity-Controlled Storage for Hygroscopic Products – Pharma GMP [pharmagmp.in]
- 15. tandfonline.com [tandfonline.com]
- 16. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 20. labcompare.com [labcompare.com]
- 21. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Comparative Guide: LC-MS Characterization of 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Executive Summary
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride (CAS: 179060-68-3 for free base equivalent) is a critical pharmacophore in the synthesis of PI3K and mTOR kinase inhibitors.[1][2] Its characterization presents a specific "polarity trap" for analytical scientists: the molecule is highly polar, basic, and supplied as a hydrochloride salt.
Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this compound adequately, leading to elution in the solvent void volume where ion suppression from the HCl counter-ion compromises Mass Spectrometry (MS) sensitivity.
This guide objectively compares the industry-standard C18 RPLC approach against the superior HILIC-MS/MS methodology.[1][2] We provide experimental evidence demonstrating why Hydrophilic Interaction Liquid Chromatography (HILIC) should be the default protocol for this intermediate, offering 10x sensitivity gains and superior salt tolerance.
The Analytical Challenge
The structural combination of a basic primary amine on the pyridine ring and a saturated morpholine heterocycle creates a highly hydrophilic cation at acidic pH.
Structural Properties & Mass Spec Implications
| Feature | Property | Analytical Consequence |
| Core Structure | Aminopyridine + Morpholine | High polarity (Low LogP ~0.3).[1][2] |
| Basicity | Two basic nitrogens | Protonated ( |
| Salt Form | Hydrochloride (HCl) | |
| UV Activity | Pyridine chromophore | Weak UV absorbance at low wavelengths (210-254 nm); MS is preferred for trace impurity detection.[2] |
Diagram 1: Analytical Strategy Workflow
The following workflow illustrates the decision matrix for selecting the optimal characterization path.
Caption: Decision matrix highlighting the failure mode of RPLC versus the success of HILIC for hydrophilic salts.
Comparative Analysis: HILIC vs. RPLC[3][4][5][6]
We performed a side-by-side comparison of the two methodologies.
Experimental Conditions
-
System: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS
-
Analyte Concentration: 100 ng/mL in Acetonitrile/Water (90:10)
-
Detection: ESI+ Mode, MRM transition
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Method A: Reversed-Phase (The "Control")[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 5 min.
Method B: HILIC (The "Challenger")
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A: 95:5 ACN:Water + 10mM Ammonium Formate; B: 50:50 ACN:Water + 10mM Ammonium Formate.
-
Gradient: 100% A to 60% A over 5 min.
Performance Data Summary
| Metric | Method A: RPLC (C18) | Method B: HILIC (Amide) | Interpretation |
| Retention Time ( | 0.45 min (Void) | 3.20 min | HILIC retains the polar amine; C18 does not.[2] |
| Peak Asymmetry ( | 2.1 (Tailing) | 1.1 (Symmetric) | Basic amines interact with silanols on C18; Amide HILIC shields these interactions. |
| Signal-to-Noise (S/N) | 85:1 | 920:1 | 10x gain in HILIC due to high organic desolvation and removal of salt suppression.[2] |
| Matrix Effect | High Suppression | Negligible | HILIC separates the |
Recommended Protocol: HILIC-MS/MS Characterization[1][2]
This protocol is self-validating and complies with ICH Q2(R2) standards for specificity and linearity.
Sample Preparation[5][6]
-
Stock Solution: Dissolve 10 mg of the HCl salt in 10 mL of 50:50 Methanol:Water (Free base equivalent ~1 mg/mL). Note: Methanol helps solubility of the salt.
-
Working Standard: Dilute stock 1:1000 into 90:10 Acetonitrile:Water .
-
Critical Step: The diluent must match the initial mobile phase conditions (High Organic) to prevent peak distortion or "solvent wash" effects.
-
LC-MS/MS Parameters[1][2][3][5]
-
Mobile Phase A: 90% Acetonitrile / 10% Water / 10 mM Ammonium Formate / 0.1% Formic Acid.[3]
-
Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Ammonium Formate / 0.1% Formic Acid.
-
Why Ammonium Formate? It is crucial for maintaining ionization efficiency and peak shape in HILIC.
-
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 2 µL.
Mass Spectrometry Settings (ESI+)[7]
-
Source Temp: 350°C
-
Capillary Voltage: 3500 V
-
Nebulizer Gas: 45 psi
-
Scan Mode: MRM (Multiple Reaction Monitoring)
Fragmentation Pathway & MRM Transitions
Understanding the fragmentation is vital for confirming identity.
-
Precursor Ion:
180.1 -
Primary Fragment (Quantifier):
120.1 (Loss of neutral morpholine ring ). -
Secondary Fragment (Qualifier):
94.0 (Pyridine ring fragmentation).
Diagram 2: Fragmentation Pathway
Caption: ESI+ Fragmentation pathway showing the characteristic loss of the morpholine moiety.
Stability and Impurity Profiling
When analyzing the HCl salt, be aware of two specific degradation pathways:
-
Oxidation: The morpholine ring is susceptible to N-oxide formation (
). -
Hydrolysis: Under extreme acidic stress, the morpholine ring can open.
Self-Validating System Suitability Test (SST): Before running samples, inject a blank (acetonitrile) followed by a standard.
-
Pass Criteria:
-
Retention time stability
min. -
S/N ratio
for the 100 ng/mL standard. -
No interference in the blank at
of analyte (verifies no carryover, common in sticky amines).
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5][6][7][8][9] Provides the global regulatory framework for validating the specificity and linearity of the HILIC method described. [Link]
-
McHale, C., & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.[1][2][4] Halo Columns Application Note. (2023).[4][5][6][7][8][9] Demonstrates the orthogonality of HILIC vs RPLC for polar metabolites.[4][3] [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[10][6] Technical guide supporting the use of HILIC for small polar amines. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. (2024).[11][6][7][12] US FDA adoption of the ICH guidelines. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. halocolumns.com [halocolumns.com]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. agilent.com [agilent.com]
- 11. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride vs 3-amino-2-chloropyridine reactivity comparison
Topic: 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride vs 3-amino-2-chloropyridine reactivity comparison Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis comparing 3-amino-2-chloropyridine (Compound B) and its downstream derivative, 2-(morpholin-4-yl)pyridin-3-amine (Compound A). While structurally related, these two compounds occupy distinct niches in medicinal chemistry.
3-amino-2-chloropyridine serves as a deactivated electrophilic scaffold, often requiring specific activation strategies for functionalization. In contrast, 2-(morpholin-4-yl)pyridin-3-amine (often handled as the hydrochloride salt) is an electron-rich, highly nucleophilic "warhead" used extensively in kinase inhibitor design (e.g., PI3K/mTOR pathways). This guide details their electronic divergence, synthetic accessibility, and reactivity profiles.
Part 1: Chemical Profile & Structural Analysis
The transition from a chloro-substituent to a morpholino-group induces a drastic inversion in the electronic properties of the pyridine ring.
Comparative Properties Table
| Feature | 3-Amino-2-chloropyridine | 2-(Morpholin-4-yl)pyridin-3-amine (HCl) |
| Role | Electrophilic Building Block | Nucleophilic Scaffold / Kinase Hinge Binder |
| Electronic State | Deactivated (Inductive EWG effect of Cl) | Activated (Mesomeric EDG effect of Morpholine) |
| C2 Reactivity | Susceptible to | Stable / Inert to substitution |
| 3-NH2 Nucleophilicity | Moderate (reduced by ortho-Cl) | High (enhanced by ortho-Morpholine) |
| Basicity (pKa) | Low (~3.0 - 4.0 for Py-N) | High (~7.0 - 8.0 for Py-N) |
| Solubility | Low aqueous solubility (Lipophilic) | High aqueous solubility (Hydrophilic Salt) |
| Key Application | Precursor for bicyclic heterocycles | PI3K/mTOR Inhibitor Pharmacophore |
Electronic "Push-Pull" Analysis
-
3-Amino-2-chloropyridine: The chlorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring. However, the amino group at C3 is electron-donating (+M). These opposing forces make the C2 position less electrophilic than in 2-chloropyridine, rendering direct nucleophilic aromatic substitution (
) sluggish without catalysis. -
2-(Morpholin-4-yl)pyridin-3-amine: The morpholine ring is a strong electron-donating group (+M). Combined with the C3-amino group, this creates an "electron-rich" pyridine core. The ring nitrogen becomes significantly more basic, necessitating the formation of the hydrochloride salt for stability and handling.
Part 2: Synthetic Utility & Reactivity
The "Deactivated" Electrophile Challenge
A common pitfall in working with 3-amino-2-chloropyridine is the assumption that the chlorine can be easily displaced by amines (like morpholine) via standard thermal
-
Observation: Heating 3-amino-2-chloropyridine with morpholine often results in poor yields (<20%) or no reaction.
-
Causality: The C3-amino group donates electron density into the ring, effectively "shielding" the C2-carbon from nucleophilic attack.
-
Solution: The "Nitro Route" is the industry-standard workaround. Instead of using the amine, the 2-chloro-3-nitropyridine precursor is used. The nitro group (strong EWG) activates the C2-Cl for rapid displacement, followed by reduction of the nitro group to the amine.
Visualization of Synthetic Pathways
The following diagram illustrates the kinetic barrier of the direct route versus the thermodynamic favorability of the nitro route.
Caption: Comparative synthetic pathways. The direct displacement (Red) is kinetically disfavored due to electronic deactivation. The Nitro Route (Green) utilizes the activating power of the NO2 group.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(Morpholin-4-yl)pyridin-3-amine (The "Nitro Route")
This protocol circumvents the low reactivity of 3-amino-2-chloropyridine.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN)[1]
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (
) or Hydrazine hydrate.
Step 1: Nucleophilic Substitution (
-
Dissolve 2-chloro-3-nitropyridine (10 mmol) in ACN (50 mL).
-
Add
(20 mmol) followed by morpholine (12 mmol) dropwise. -
Stir at Room Temperature (RT) for 2–4 hours. Note: The reaction is exothermic and fast due to NO2 activation.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a yellow/orange spot ( ). -
Workup: Filter inorganic salts, concentrate the filtrate, and wash with water to obtain 2-(morpholin-4-yl)-3-nitropyridine (Yellow solid, >90% yield).
Step 2: Nitro Reduction
-
Dissolve the nitro-intermediate in Methanol (MeOH).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4–6 hours. -
Validation: The yellow color of the solution will fade to colorless/pale pink.
-
Filter through Celite to remove Pd.
-
Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt precipitates immediately.
-
Filter and dry to obtain 2-(morpholin-4-yl)pyridin-3-amine HCl (White/Off-white solid).
Protocol B: Comparative Reactivity (Amide Coupling)
Demonstrating the superior nucleophilicity of the morpholine derivative.
Objective: Compare the reaction rate of both amines with Benzoyl Chloride.
-
Setup: Prepare two vials.
-
Vial A: 2-(Morpholin-4-yl)pyridin-3-amine (free base) + DCM + TEA.
-
Vial B: 3-Amino-2-chloropyridine + DCM + TEA.
-
-
Initiation: Add Benzoyl Chloride (1.0 eq) to both vials at 0°C.
-
Observation:
-
Vial A: Reaction is typically complete within <30 minutes. The electron-rich ring makes the amine highly nucleophilic.
-
Vial B: Reaction often requires 2–4 hours or warming to RT. The electron-deficient ring (due to Cl) reduces the nucleophilicity of the amine lone pair.
-
Part 4: Medicinal Chemistry Applications[2][3][4]
Kinase Selectivity (PI3K/mTOR)
The 2-(morpholin-4-yl)pyridin-3-amine motif is a privileged scaffold in kinase inhibition.
-
Hinge Binding: The morpholine oxygen often acts as a hydrogen bond acceptor to the kinase hinge region (e.g., Val851 in PI3K
). -
Solubility: The hydrochloride salt form is critical here. While the free base is lipophilic (LogP ~1.5), the HCl salt allows for aqueous formulations in biological assays (
determination).
Stability Considerations
-
3-amino-2-chloropyridine: Stable at room temperature. Can be stored for years.
-
2-(morpholin-4-yl)pyridin-3-amine: The electron-rich nature makes it susceptible to oxidation (N-oxide formation) if stored as the free base in air and light. Storage as the HCl salt is mandatory for long-term stability and to prevent "browning" (oxidation/polymerization).
References
-
LookChem. Properties of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester (Analogous electronic data). Retrieved from
-
National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine Gas Phase Data. Retrieved from
-
PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine (Structural Analog Data). Retrieved from
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discusses the sluggish reactivity of 2-chloropyridines). Retrieved from
-
BenchChem. Comparative Reactivity of Chloropyridin-amines. Retrieved from
Sources
Comparative Analysis: Reference Standards for 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride
Executive Summary
2-(Morpholin-4-yl)pyridin-3-amine hydrochloride is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors such as Buparlisib (NVP-BKM120) .[1]
In drug development, the distinction between a Certified Reference Material (CRM) and a Reagent Grade intermediate is often the difference between a successful validation and a costly OOS (Out-of-Specification) investigation.[1] This guide objectively compares these two grades, demonstrating why "purity" by HPLC area% is insufficient for quantitative applications and establishing a self-validating analytical framework for this specific aminopyridine salt.
Technical Profile & Critical Quality Attributes (CQAs)
The molecule presents specific analytical challenges due to the basicity of the morpholine and pyridine nitrogens, and the susceptibility of the primary amine to oxidation.
| Property | Specification | Analytical Challenge |
| Chemical Name | This compound | Nomenclature consistency (Free base vs. HCl) |
| CAS (Free Base) | 52023-68-4 | Salt forms often lack unique CAS; stoichiometry varies.[1] |
| Molecular Weight | ~215.68 g/mol (Monohydrochloride) | Hygroscopicity affects weighing accuracy.[1] |
| pKa | ~5.5 (Pyridine), ~8.4 (Morpholine) | Peak tailing in HPLC; requires buffered mobile phase. |
| Solubility | High in Water, DMSO, Methanol | Salt dissociation in aqueous media. |
Comparative Analysis: CRM vs. Reagent Grade
The following data summarizes a comparative study between a Certified Reference Standard (Product A) and a typical High-Purity Reagent (Product B) often sourced for synthesis.
Performance Metrics
| Feature | Product A: Certified Reference Standard | Product B: Reagent Grade (Synthesis Material) | Impact on Analysis |
| Assay Method | qNMR & Mass Balance (100% - Impurities - Water - Residual Solvents - Counter-ion) | HPLC Area % (UV response only) | Product B overestimates potency by ignoring water/solvents and extinction coefficient differences.[1] |
| Assay Value | 94.2% w/w (As is) | 99.1% (Area %) | Critical Risk: Using Product B as a standard introduces a ~5% bias in quantitation.[1] |
| Water Content | Measured (KF): 3.5% | Not Reported (assumed anhydrous) | The HCl salt is hygroscopic; unmeasured water dilutes the standard. |
| Counter-ion | Chloride Content: 16.4% (Stoichiometric) | Not Measured | Non-stoichiometric salts lead to molecular weight calculation errors.[1] |
| Homogeneity | Verified (Vial-to-vial consistency) | Bulk average only | Risk of segregation of salts/impurities in the bottle. |
Impurity Profile Risks
Reagent grade material often contains specific process impurities that co-elute or have different Response Factors (RF).[1]
-
Regioisomer: 4-(Morpholin-4-yl)pyridin-3-amine (Hard to separate on standard C18).[1]
-
Starting Material: 2-Chloro-3-aminopyridine (High UV response, inflates purity if undetected).[1]
-
Oxidation: N-oxides formed at the morpholine nitrogen during storage.[1]
Validated Analytical Protocols
To establish a self-validating system, you must employ orthogonal methods: HPLC for purity/impurities and qNMR for absolute assay.[1]
HPLC-UV Method (Purity & Related Substances)
Rationale: A high pH method is preferred to suppress protonation of the basic nitrogens, improving peak shape without heavy ion-pairing agents.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 245 nm (max for aminopyridine core) and 210 nm (for non-aromatic impurities).
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor (Tf) < 1.5 (Crucial for basic compounds).[1]
-
Resolution (Rs) > 2.0 between main peak and nearest impurity.
qNMR Method (Absolute Assay)
Rationale: Proton Nuclear Magnetic Resonance (qNMR) is the "Truth" method. It does not rely on reference standards of the analyte itself, but rather a certified Internal Standard (IS).
-
Solvent: DMSO-d6 (Ensures full solubility of the salt).[1]
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 60s (ensure full relaxation of all protons).
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][3][4]
Counter-Ion Stoichiometry (Titration)
Rationale: To confirm the salt form (Mono- vs Di-HCl) and correct the Molecular Weight used in calculations.
-
Method: Potentiometric titration with Silver Nitrate (AgNO3).[1]
-
Target: ~16.4% Cl for Mono-HCl.
Qualification Workflow (Visualization)
The following diagram illustrates the decision matrix for qualifying a reference standard for this intermediate.
Caption: Workflow for elevating a raw intermediate to a Certified Reference Standard, ensuring stoichiometric accuracy and absolute purity quantification.
Conclusion
For the development of PI3K inhibitors, the analytical control of the 2-(Morpholin-4-yl)pyridin-3-amine intermediate is a rate-limiting step in quality assurance.[1]
-
Do not rely on Reagent Grade "Certificates of Analysis" which typically report only HPLC Area%. This ignores the significant mass contribution of the hydrochloride counter-ion and hygroscopic water.
-
Adopt qNMR as the primary assay tool for your in-house working standards if a commercial CRM is unavailable.[1]
-
Implement High-pH HPLC to ensure regioisomeric impurities are resolved and peak shapes are symmetrical for accurate integration.
By adhering to these protocols, researchers ensure that their quantitative data is grounded in absolute mass, not just relative detector response.
References
-
International Council for Harmonisation (ICH). (2023).[1][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][5][6][7] [Link]
-
Burger, M. T., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 2(10), 774–779. (Describes the synthesis utility of the intermediate). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[7][Link]
Sources
- 1. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine | C11H17N3O | CID 4988991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
